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Overview
Description
5-Ethenyl-3-nitroso-2-oxazolidinone is a chemical compound belonging to the oxazolidinone class. Oxazolidinones are known for their unique chemical structure and significant biological activities, particularly as antibiotics. This compound features an oxazolidinone ring with an ethenyl group at the 5-position and a nitroso group at the 3-position, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethenyl-3-nitroso-2-oxazolidinone can be achieved through several methods. One common approach involves the reaction of urea with ethanolamine under microwave irradiation, using a catalytic amount of nitromethane to generate hot spots . Another method includes the palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides . Additionally, the use of organoiodine chemistry enables the enantioselective intermolecular oxyamination of alkenes with N-(fluorosulfonyl)carbamate .
Industrial Production Methods
Industrial production of 5-ethenyl-3-nitroso-2-oxazolidinone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Ethenyl-3-nitroso-2-oxazolidinone undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amino derivatives.
Substitution: The ethenyl group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the ethenyl group under mild conditions.
Major Products Formed
Oxidation: Nitro-oxazolidinone derivatives.
Reduction: Amino-oxazolidinone derivatives.
Substitution: Various substituted oxazolidinone derivatives depending on the nucleophile used.
Scientific Research Applications
5-Ethenyl-3-nitroso-2-oxazolidinone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-ethenyl-3-nitroso-2-oxazolidinone involves its interaction with specific molecular targets. For instance, oxazolidinones are known to inhibit protein synthesis by binding to the peptidyl transferase center of the bacterial ribosome . This binding prevents the formation of the initiation complex, thereby blocking the translation process .
Comparison with Similar Compounds
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic used to treat serious infections caused by Gram-positive bacteria.
Tedizolid: A second-generation oxazolidinone with enhanced activity against resistant strains.
Uniqueness
5-Ethenyl-3-nitroso-2-oxazolidinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethenyl and nitroso groups provide additional sites for chemical modification, making it a versatile compound for various applications.
Properties
CAS No. |
90685-16-8 |
---|---|
Molecular Formula |
C57H92N18O16S2 |
Molecular Weight |
1349.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[2-[[2-[[(2S)-2-[[(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C57H92N18O16S2/c1-5-30(4)46-54(88)68-35(17-18-42(60)77)50(84)71-39(24-43(61)78)51(85)73-40(28-93-92-27-33(59)47(81)70-38(52(86)74-46)23-31-13-15-32(76)16-14-31)55(89)75-21-9-12-41(75)53(87)72-37(22-29(2)3)48(82)66-25-44(79)65-26-45(80)67-34(10-6-7-19-58)49(83)69-36(56(90)91)11-8-20-64-57(62)63/h13-16,29-30,33-41,46,76H,5-12,17-28,58-59H2,1-4H3,(H2,60,77)(H2,61,78)(H,65,79)(H,66,82)(H,67,80)(H,68,88)(H,69,83)(H,70,81)(H,71,84)(H,72,87)(H,73,85)(H,74,86)(H,90,91)(H4,62,63,64)/t30-,33-,34-,35-,36-,37-,38-,39-,40-,41-,46-/m0/s1 |
InChI Key |
NQGZGUSQTBJIHL-FZESHEKZSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)CC(=O)N)CCC(=O)N |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O)CC(=O)N)CCC(=O)N |
Origin of Product |
United States |
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